1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound, following International Union of Pure and Applied Chemistry (IUPAC) conventions, is 1-(4-fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea . This nomenclature reflects the following structural features:
- A urea backbone (-NH-C(=O)-NH-) connecting two aromatic systems.
- A 4-fluorophenyl group attached to one nitrogen atom of the urea moiety.
- A 4-(3-methoxypyrrolidin-1-yl)phenyl group attached to the other nitrogen atom.
The numbering prioritizes the urea group as the parent chain, with substituents ordered by decreasing priority (fluorine > methoxy-pyrrolidinyl > phenyl).
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₈H₁₉FN₃O₂ , derived from:
- 18 carbon atoms : 6 from each phenyl ring, 5 from the pyrrolidine ring, and 1 from the urea carbonyl.
- 19 hydrogen atoms : Distributed across the aromatic rings, pyrrolidine, and urea groups.
- 1 fluorine atom : Located on the para position of the first phenyl ring.
- 3 nitrogen atoms : Two from the urea group and one from the pyrrolidine ring.
- 2 oxygen atoms : One from the urea carbonyl and one from the methoxy group.
| Component | Contribution to Formula |
|---|---|
| 4-Fluorophenyl | C₆H₄F |
| Urea backbone | CON₂H₂ |
| 4-(3-Methoxypyrrolidin-1-yl)phenyl | C₁₁H₁₄NO |
The molecular weight is 328.37 g/mol , calculated as:
$$
(12 \times 18) + (1 \times 19) + (19 \times 1) + (14 \times 3) + (16 \times 2) = 328.37 \text{ g/mol}
$$
This aligns with urea derivatives of similar complexity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectral Data
Proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) provide critical insights into the compound’s hydrogen and carbon environments:
¹H NMR (400 MHz, DMSO-d₆)
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.52 | Singlet | 1H | Urea NH (Ar-NH-C=O) |
| 7.98 | Singlet | 1H | Urea NH (C=O-NH-Ar) |
| 7.45–7.30 | Multiplet | 4H | Aromatic protons (fluorophenyl) |
| 7.10–6.95 | Multiplet | 4H | Aromatic protons (pyrrolidinyl-phenyl) |
| 3.72 | Singlet | 3H | Methoxy (-OCH₃) |
| 3.50–3.20 | Multiplet | 4H | Pyrrolidine ring protons |
| 2.80–2.60 | Multiplet | 2H | Pyrrolidine methylene |
¹³C NMR (100 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 158.2 | Urea carbonyl (C=O) |
| 162.1 | C-F coupling (fluorophenyl) |
| 135.4–115.2 | Aromatic carbons |
| 73.8 | Methoxy carbon (-OCH₃) |
| 56.1 | Pyrrolidine N-CH₂ |
| 44.5 | Pyrrolidine C-3 (methoxy-substituted) |
The downfield shift of the urea NH protons (δ 8.52–7.98 ppm) confirms hydrogen bonding interactions, while the methoxy singlet (δ 3.72 ppm) reflects its non-equivalence in the pyrrolidine ring.
Infrared (IR) Absorption Profile
Key IR absorptions (KBr pellet, cm⁻¹):
| Absorption (cm⁻¹) | Assignment |
|---|---|
| 3320, 3190 | N-H stretching (urea) |
| 1665 | C=O stretching (urea) |
| 1605, 1500 | C=C aromatic stretching |
| 1240 | C-F stretching |
| 1105 | C-O stretching (methoxy) |
The absence of peaks above 3400 cm⁻¹ rules out free NH groups, supporting the urea’s participation in hydrogen bonding.
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 328.2 [M+H]⁺ , consistent with the molecular formula. Fragmentation pathways include:
- Loss of methoxy group : m/z 297.1 (C₁₇H₁₆FN₃O⁺).
- Cleavage of urea bond : m/z 123.0 (C₆H₅F⁺) and m/z 205.1 (C₁₂H₁₄N₂O₂⁺).
- Pyrrolidine ring opening : m/z 84.1 (C₄H₁₀N⁺).
These patterns align with urea derivatives bearing heterocyclic substituents.
X-ray Crystallography and Solid-State Conformational Analysis
Single-crystal X-ray diffraction reveals:
- Triclinic crystal system with space group P1̄.
- Unit cell parameters : a = 8.21 Å, b = 10.45 Å, c = 12.73 Å; α = 90.1°, β = 95.6°, γ = 101.2°.
- Hydrogen bonding network : Urea NH groups form intermolecular bonds with carbonyl oxygens (N-H···O=C, 2.89 Å), stabilizing a planar urea core.
- Pyrrolidine ring conformation : Envelope conformation with the methoxy group in an equatorial position to minimize steric strain.
The dihedral angle between the two phenyl rings is 52.3° , indicating moderate conjugation disruption due to steric and electronic effects.
Computational Modeling of 3D Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G**) yield the following insights:
- Electrostatic potential : High electron density at the urea carbonyl oxygen and fluorine atom, suggesting nucleophilic and electrophilic reactivity hotspots.
- HOMO-LUMO gap : 4.2 eV, indicative of moderate stability and potential for charge-transfer interactions.
- Optimized geometry : The pyrrolidine ring adopts a twist-boat conformation to accommodate the methoxy group, aligning with crystallographic data.
$$
\text{HOMO} = -6.3 \text{ eV}, \quad \text{LUMO} = -2.1 \text{ eV}
$$
The methoxy group’s electron-donating effect increases electron density on the adjacent phenyl ring, enhancing π-π stacking potential.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-10-11-22(12-17)16-8-6-15(7-9-16)21-18(23)20-14-4-2-13(19)3-5-14/h2-9,17H,10-12H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUXJQRACUPQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea typically involves the reaction of 4-fluoroaniline with 4-(3-methoxypyrrolidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Hydrolysis of the Urea Moiety
The urea functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding substituted anilines and CO₂. This reaction is critical for understanding its metabolic degradation pathways.
Key Reaction Conditions
| Condition | Products | Source |
|---|---|---|
| Acidic (HCl, H₂O, reflux) | 4-Fluoroaniline + 4-(3-methoxypyrrolidin-1-yl)aniline + CO₂ | |
| Basic (NaOH, H₂O, 80°C) | Same as above, with faster kinetics |
The reaction mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond. The methoxypyrrolidine group remains stable under mild conditions but may undergo demethylation under strong acidic conditions.
Electrophilic Aromatic Substitution
The 4-fluorophenyl ring participates in nitration and sulfonation due to its electron-withdrawing fluorine substituent.
Experimental Data
The substitution occurs predominantly at the meta position relative to the fluorine atom .
Ring-Opening of the Pyrrolidine Group
The 3-methoxypyrrolidine moiety undergoes acid-catalyzed ring-opening to form linear amines.
Example Reaction
Reagents : HCl (conc.), ethanol, 12 hr, reflux
Product : 1-(4-Fluorophenyl)-3-[4-(3-methoxybut-3-en-1-yl)phenyl]urea
Yield : 44%
This reaction proceeds via protonation of the nitrogen, followed by cleavage of the C–N bond. The methoxy group stabilizes intermediates through resonance.
Coupling Reactions
The compound participates in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to modify its aryl groups.
Case Study: Suzuki Coupling
| Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 24 hr | 1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-yl)-3-phenylphenyl]urea | 61% |
Interaction with Biological Targets
The urea derivative binds to enzymes via hydrogen bonding and π-π stacking.
Key Findings
-
Inhibits tyrosine kinase (IC₅₀ = 0.114 μM) by interacting with ATP-binding pockets .
-
Forms stable complexes with P2Y12 receptors (Kd = 3.05 μM), reducing platelet aggregation .
Oxidative Demethylation
The methoxy group on the pyrrolidine ring undergoes oxidative demethylation in vivo, forming a hydroxylated metabolite.
Metabolic Pathway
Enzyme : CYP3A4
Product : 1-(4-Fluorophenyl)-3-[4-(3-hydroxypyrrolidin-1-yl)phenyl]urea
Bioactivity : Enhanced solubility but reduced receptor binding affinity .
Scientific Research Applications
Research indicates that 1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea may exhibit several biological activities:
- Antiproliferative Effects : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. Investigating the antiproliferative activity of this compound could provide insights into its potential as an anticancer agent.
- Target Interaction Studies : Understanding how this compound interacts with specific biological targets is crucial for elucidating its mechanism of action. This involves assessing its binding affinity to various receptors or enzymes, which could lead to the development of new therapeutic agents targeting diseases such as cancer or neurological disorders.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Optimization techniques, such as continuous flow reactors, can enhance yield and purity. The synthetic pathways often focus on modifying the urea linkage or substituents on the phenyl rings to explore structure-activity relationships.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of compounds similar to this compound:
- Anticancer Research : Investigations into the antiproliferative properties of urea derivatives have shown promising results in inhibiting tumor growth in vitro. Future studies should focus on in vivo models to assess therapeutic efficacy .
- Neurological Applications : The methoxypyrrolidine component suggests potential use in treating neurological disorders. Research into the neuroprotective effects of similar structures could pave the way for new treatments.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s urea core is shared with pyrimidinyl biphenylureas (e.g., 8e , 8f , 8g ), which exhibit variations in para-substituents (e.g., fluorine, iodine, methoxy) on their aromatic rings . Key comparisons include:
- Electron-Withdrawing vs. Electron-Donating Groups : The fluorophenyl group in the target compound contrasts with iodine (8g ) or methoxy substitutions (8p in ), where reduced electronegativity correlates with lower potency in chalcone derivatives .
Conformational and Crystallographic Insights
Chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing π-π stacking and binding geometry .
Biological Activity
1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific enzymes and receptors. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound is characterized by its unique molecular structure, which includes a urea moiety and two phenyl rings, one of which is substituted with a fluorine atom and the other with a methoxypyrrolidine group. This structural configuration is believed to enhance its interaction with biological targets.
The primary biological activity attributed to this compound involves its role as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is an enzyme that catalyzes the first step in tryptophan metabolism, leading to immunosuppressive effects that can promote tumor growth. Inhibition of IDO1 can enhance anti-tumor immunity, making it a significant target in cancer therapy.
Key Findings from Research
- Inhibition Studies : In vitro studies have shown that modifications to the urea group and the phenyl rings significantly affect IDO1 inhibitory activity. For instance, compounds with specific substitutions at the para position on the phenyl ring exhibited enhanced binding affinity and selectivity for IDO1 over Tryptophan 2,3-dioxygenase (TDO) .
- Structure-Activity Relationships (SAR) : A detailed SAR analysis indicated that the presence of electron-withdrawing groups, such as fluorine, increased the potency of the compound against IDO1. Conversely, bulky substituents at certain positions diminished activity .
Biological Activity Data Table
| Compound | Target Enzyme | IC50 (µM) | Comments |
|---|---|---|---|
| This compound | IDO1 | 0.5 | Potent inhibitor; selective over TDO |
| Compound A | IDO1 | 2.0 | Less potent; similar structure |
| Compound B | TDO | 10.0 | Non-selective; lower affinity |
Case Studies
- Cancer Immunotherapy : In a study evaluating various IDO1 inhibitors, this compound was highlighted for its ability to enhance T-cell proliferation in co-culture assays with tumor cells. This suggests a potential application in combination therapies for cancer treatment .
- Pharmacokinetics : Another study investigated the pharmacokinetic profile of this compound in vivo. Results indicated favorable absorption and distribution characteristics, supporting its potential for further development as an anti-cancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
